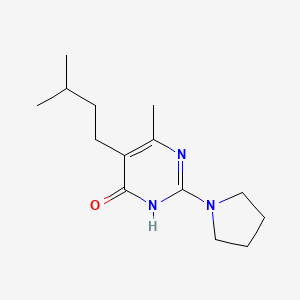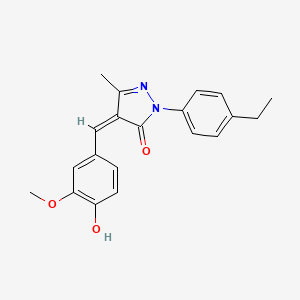
6-methyl-5-(3-methylbutyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone
Übersicht
Beschreibung
6-methyl-5-(3-methylbutyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone, also known as MPBD, is a synthetic compound that belongs to the family of pyrimidinones. It has been studied for its potential applications in scientific research, particularly for its mechanism of action and physiological effects.
Wirkmechanismus
6-methyl-5-(3-methylbutyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone acts as a partial agonist at the α4β2 subtype of nAChRs, which are located in the brain and are involved in cognitive function, learning, and memory. The activation of these receptors by this compound results in the release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, attention, and memory.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of reward and pleasure. It also increases acetylcholine release, which is involved in cognitive function, learning, and memory. This compound has also been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-5-(3-methylbutyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has several advantages for use in lab experiments. It has a high affinity for the α4β2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in cognitive function, learning, and memory. This compound is also relatively easy to synthesize and purify, which makes it accessible for use in lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it has a relatively short half-life, which means that its effects may be transient. Additionally, this compound has a relatively low potency compared to other compounds that target the α4β2 subtype of nAChRs, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-5-(3-methylbutyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. One area of interest is the potential use of this compound in treating addiction and neurodegenerative diseases. This compound has been shown to have an effect on dopamine release, which is involved in addiction. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Another area of interest is the development of more potent and selective compounds that target the α4β2 subtype of nAChRs. These compounds may have greater efficacy and fewer side effects than this compound.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been studied for its potential applications in scientific research. It has a high affinity for the α4β2 subtype of nAChRs, which are involved in cognitive function, learning, and memory. This compound has a range of biochemical and physiological effects, including increasing dopamine and acetylcholine release. While there are limitations to the use of this compound in lab experiments, there are also several future directions for research on this compound, including its potential use in treating addiction and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
6-methyl-5-(3-methylbutyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive function, learning, and memory. This compound has also been studied for its potential use in treating addiction and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-methyl-5-(3-methylbutyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10(2)6-7-12-11(3)15-14(16-13(12)18)17-8-4-5-9-17/h10H,4-9H2,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPAGOHQZPOJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCCC2)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate](/img/structure/B3724690.png)
![2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3724692.png)
![2-{1-phenyl-3-[2-(2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B3724706.png)
![3-[(4-tert-butylbenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3724716.png)
![2-{[2-ethoxy-4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenoxy]methyl}benzonitrile](/img/structure/B3724721.png)
![N-(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)-N'-(3,4-dimethylphenyl)guanidine](/img/structure/B3724722.png)
![2-{3-[2-(2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B3724723.png)
![3-[(3-methyl-2-buten-1-yl)thio]-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B3724725.png)
![2-(allylthio)-8,8-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3724730.png)
![5-(4-chlorophenyl)-2-[(4-methylbenzyl)thio]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3724736.png)
![2-[(4-tert-butylbenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3724745.png)

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B3724768.png)
![2-methoxybenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3724782.png)
